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Compound of Interest

Compound Name: 3-(Cyclobutylamino)phenol

Cat. No.: B15259257 Get Quote

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the

compound 3-(Cyclobutylamino)phenol has yielded no specific results within publicly

accessible scientific databases. While spectral information for related compounds such as

phenol and 3-aminophenol is readily available, the specific N-cyclobutyl derivative appears to

be uncharacterized in the public domain.

This absence of data prevents the creation of an in-depth technical guide as requested. The

core requirements, including tables of quantitative data, detailed experimental protocols, and

visualizations of signaling pathways or experimental workflows, cannot be fulfilled without the

foundational spectroscopic information.

For researchers, scientists, and drug development professionals interested in this specific

molecule, this indicates that the synthesis and subsequent spectroscopic characterization of 3-
(Cyclobutylamino)phenol would likely represent a novel contribution to the chemical

literature.

Predicted Spectroscopic Characteristics
Based on the known spectral properties of its constituent functional groups (phenol, secondary

amine, and cyclobutyl group), a prediction of the expected spectroscopic data can be made.

This information should be regarded as theoretical and would require experimental verification.
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Predicted ¹H NMR Data
The proton NMR spectrum of 3-(Cyclobutylamino)phenol in a solvent like CDCl₃ or DMSO-d₆

would be expected to show distinct signals corresponding to the aromatic protons, the amine

proton, the methine proton of the cyclobutyl group, and the methylene protons of the cyclobutyl

ring. The chemical shifts (δ) would be influenced by the electron-donating effects of the

hydroxyl and amino groups on the aromatic ring.

Predicted ¹³C NMR Data
The carbon NMR spectrum would reveal signals for the aromatic carbons, with the carbon

atoms ortho and para to the hydroxyl and amino groups appearing at different chemical shifts

than the meta carbons due to resonance effects. The carbons of the cyclobutyl group would

also have characteristic signals.

Predicted IR Spectroscopy Data
The infrared (IR) spectrum of 3-(Cyclobutylamino)phenol would be expected to exhibit

characteristic absorption bands for the O-H stretch of the phenol (typically a broad band around

3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-N

stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Predicted Mass Spectrometry (MS) Data
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular

weight of 3-(Cyclobutylamino)phenol (C₁₀H₁₃NO, 163.22 g/mol ). Fragmentation patterns

would likely involve cleavage of the cyclobutyl ring and fragmentation of the aromatic portion of

the molecule.

Experimental Workflow for Characterization
Should a researcher synthesize 3-(Cyclobutylamino)phenol, a general experimental workflow

for its characterization would be as follows:
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Synthesis & Purification

Spectroscopic Analysis

Structure Confirmation

Synthesis of 3-(Cyclobutylamino)phenol Purification (e.g., Column Chromatography, Recrystallization)

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)

Infrared (IR) Spectroscopy

Mass Spectrometry (e.g., ESI, EI)

Data Analysis and Interpretation Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of a novel

compound.

In conclusion, while a detailed technical guide on the spectroscopic data of 3-
(Cyclobutylamino)phenol cannot be provided due to the lack of available experimental data,

this report outlines the predicted spectral characteristics and a general workflow for its

characterization. Further research involving the synthesis and analysis of this compound is

necessary to establish its definitive spectroscopic profile.

To cite this document: BenchChem. [Spectroscopic Data for 3-(Cyclobutylamino)phenol
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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